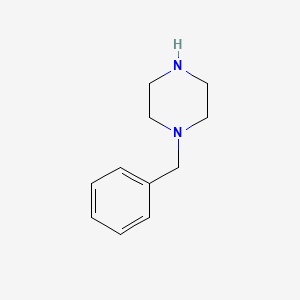

1-Benzylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXXEPZFOOTTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride) | |

| Record name | N-Benzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022197 | |

| Record name | 1-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-28-6 | |

| Record name | 1-Benzylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Neuropharmacology of 1 Benzylpiperazine

Central Nervous System (CNS) Activity of 1-Benzylpiperazine

This compound (BZP) is a synthetic compound that functions as a central nervous system stimulant. europa.eu Its pharmacological activity is primarily characterized by its influence on monoamine neurotransmitter systems, leading to effects comparable to those of amphetamine, although with lower potency. researchgate.net

Research has consistently demonstrated that this compound exhibits stimulant properties similar to d-amphetamine. europa.eu However, comparative studies indicate that BZP is considerably less potent. Reports suggest that BZP has approximately 10% of the potency of d-amphetamine, and other studies estimate it to be 10 to 20 times less potent than amphetamine in producing its stimulant effects. europa.euresearchgate.net Animal studies further support its amphetamine-like qualities, showing that BZP can fully substitute for the discriminative stimulus effects of amphetamine. researchgate.net

The mechanism behind these stimulant effects is linked to its interaction with monoamine transporters, which is qualitatively similar to other established stimulants like d-amphetamine and d-methamphetamine. wikipedia.org The primary difference lies in the potency, with BZP requiring a higher concentration to elicit a comparable neurochemical response. wikipedia.org

Comparative Potency of Monoamine Releasers

| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |

|---|---|---|---|

| This compound (BZP) | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

This table displays the half-maximal effective concentration (EC₅₀) values for the release of dopamine (B1211576) (via DAT), norepinephrine (via NET), and serotonin (B10506) (via SERT) for this compound and other stimulants. Lower EC₅₀ values indicate higher potency. Data sourced from Wikipedia, citing a specific scientific study. wikipedia.org

This compound potentiates central neurotransmission involving dopamine, serotonin, and noradrenaline. nih.gov Its primary impact is on the dopaminergic and noradrenergic systems. researchgate.net The compound enhances the release of these catecholamines from nerve terminals, which increases their concentration in the synapse and leads to greater activation of postsynaptic receptors. researchgate.net

The most significant neuropharmacological effects of this compound are mediated through its interactions with the dopaminergic system. nih.gov It shares a similar mechanism of action with drugs of abuse like methamphetamine and cocaine by predominantly affecting dopamine neurotransmission.

Neurotransmitter System Modulation

Dopaminergic System Interactions

Dopamine Transporter (DAT) Substrate Activity

This compound functions as a substrate for the dopamine transporter (DAT). wikipedia.org This means it is recognized and transported by DAT into the presynaptic neuron. This process leads to a reversal of the transporter's normal function, causing it to shuttle dopamine out of the neuron and into the synapse, a mechanism known as transporter-mediated release. wikipedia.org In vitro studies have confirmed this activity, demonstrating that BZP induces the release of substrates through the dopamine transporter.

EC₅₀ Values for Transporter-Mediated Release

| Transporter | This compound (BZP) EC₅₀ (nM) |

|---|---|

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

This table shows the EC₅₀ values for this compound-induced neurotransmitter release via their respective transporters. The lower value for NET indicates a higher potency at this transporter compared to DAT. Data sourced from Wikipedia, citing a specific scientific study. wikipedia.org

D1-like Receptor Interactions

The primary mechanism of action of this compound on the dopaminergic system is centered on the dopamine transporter (DAT), rather than direct interaction with postsynaptic dopamine receptors. nih.govnih.gov While molecular docking studies have suggested a binding affinity for dopamine receptors in general, the scientific literature does not provide detailed characterization or specific binding affinity data for this compound at D1-like dopamine receptors. researchgate.net The available evidence strongly indicates that its stimulant effects are overwhelmingly driven by its activity as a dopamine releasing agent and reuptake inhibitor at the DAT.

Serotonergic System Interactions

This compound exhibits significant interactions with the serotonergic system, influencing serotonin levels through multiple mechanisms. Its actions include the release and inhibition of reuptake of serotonin, direct interaction with the serotonin transporter, and agonism at various serotonin receptors.

Serotonin Transporter (SERT) Inhibition

The mechanism behind the increase in synaptic serotonin involves the inhibition of the serotonin transporter (SERT). wikipedia.org BZP binds to SERT, blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition prolongs the presence of serotonin in the synapse, thereby increasing the activation of postsynaptic serotonin receptors. wikipedia.org Research has indicated that BZP's affinity for SERT is a key component of its psychoactive effects. nih.gov

Table 1: Potency of this compound (BZP) on Monoamine Transporters

| Monoamine Transporter | EC50 (nM) for Release |

|---|---|

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

Data sourced from a comparative study of BZP and amphetamines. wikipedia.org

Serotonin Receptor Agonism (e.g., 5-HT2A, 5-HT2B, 5-HT3)

Beyond its effects on serotonin transport, BZP also functions as a non-selective agonist at a variety of serotonin receptors. wikipedia.org Its interaction with these receptors contributes to its complex pharmacological profile.

5-HT2A Receptors: Agonism at 5-HT2A receptors is thought to be responsible for some of the perceptual alterations that can be induced by high doses of BZP. wikipedia.org

5-HT2B Receptors: BZP's activity at 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, may be linked to some of its peripheral effects. wikipedia.org

5-HT3 Receptors: Interaction with 5-HT3 receptors has been associated with the potential for headaches, as this receptor is implicated in the pathophysiology of migraines. wikipedia.orgnih.gov

Noradrenergic System Interactions

The influence of this compound extends to the noradrenergic system, where it modulates the levels and activity of noradrenaline.

Noradrenaline Release and Reuptake Inhibition

BZP has been shown to inhibit the reuptake of noradrenaline, although its effect on the noradrenaline transporter is less potent compared to its impact on the dopamine transporter. wikipedia.org This inhibition leads to an increase in the synaptic concentration of noradrenaline. Furthermore, BZP acts as an antagonist at α2-adrenoreceptors. This action blocks the negative feedback mechanism that normally inhibits noradrenaline release, resulting in a further increase in released noradrenaline. wikipedia.org

Multifaceted Monoamine Neurotransmitter Regulation

The pharmacological actions of this compound are not limited to a single neurotransmitter system. Instead, it exerts a complex and multifaceted regulation of synaptic monoamine neurotransmitters. nih.gov BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline. europa.euecddrepository.org This broad spectrum of activity on multiple monoamine transporters and receptors has led to it being described as a "messy drug". nih.gov Its ability to elevate synaptic levels of both dopamine and serotonin produces a combination of stimulant and hallucinogenic effects. nih.gov This mixed mechanism of action, affecting various components of the monoaminergic systems, underscores the complexity of its neuropharmacological profile. wikipedia.org

Table 2: Summary of this compound's Interactions with Monoaminergic Systems

| System | Mechanism of Action |

|---|

| Serotonergic | - Stimulates serotonin release nih.govresearchgate.net

Receptor Binding and Ligand Profiling of this compound

Affinity and Efficacy at Specific Neurotransmitter Receptors

This compound (BZP) exhibits a complex interaction with multiple neurotransmitter systems, primarily acting as a monoamine releaser and reuptake inhibitor. nih.goveuropa.eu Its principal mechanism involves potentiating central dopamine, noradrenaline, and serotonin neurotransmission. researchgate.netresearchgate.net BZP stimulates the release and inhibits the reuptake of these key monoamines, with its most pronounced effect observed on the dopaminergic system. europa.euresearchgate.net

Research demonstrates that BZP functions as a substrate for monoamine transporters, leading to the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). wikipedia.org This action elevates the extracellular concentrations of these neurotransmitters in the brain. psychiatry-psychopharmacology.com Specifically, in the rat frontal cortex, BZP administration leads to a significant increase in extracellular levels of dopamine and noradrenaline, and to a lesser extent, serotonin. psychiatry-psychopharmacology.com

Beyond its effects on transporters, BZP also displays affinity for specific receptors. It acts as a non-selective agonist at a variety of serotonin receptors. wikipedia.org Furthermore, it functions as an antagonist at the alpha-2 adrenergic receptor, an action that inhibits the receptor's negative feedback mechanism and consequently increases the release of noradrenaline. wikipedia.org Studies have also investigated the binding properties of BZP derivatives at sigma-1 (σ1) and sigma-2 (σ2) receptors, indicating that the benzylpiperazine scaffold can be modified to achieve high affinity and selectivity for these sites. acs.orgnih.gov

The potency of BZP at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified, highlighting its preferential action on catecholaminergic systems over the serotonergic system.

| Transporter | EC50 (nM) |

|---|---|

| DAT | 175 |

| NET | 62 |

| SERT | 6050 |

EC50 (Half maximal effective concentration) values represent the concentration of BZP required to elicit 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. Data sourced from a study cited in Wikipedia. wikipedia.org

Comparative Receptor Pharmacology with Other Psychoactive Compounds (e.g., MDMA, Amphetamine)

The pharmacological profile of BZP is frequently compared to that of classic psychostimulants like amphetamine and entactogens such as 3,4-methylenedioxymethamphetamine (MDMA). nih.govusdoj.gov Animal and human studies confirm that BZP's pharmacological effects are qualitatively similar to amphetamine, although it is significantly less potent, with estimates ranging from 10 to 20 times lower potency. usdoj.gov

Like amphetamine, BZP's primary mechanism is the release of dopamine and norepinephrine. erowid.org A comparative analysis of its monoamine releasing potency shows a dopamine-to-norepinephrine transporter affinity ratio that is similar to d-amphetamine and d-methamphetamine, along with minor activity at the serotonin transporter. wikipedia.org This profile aligns BZP more closely with traditional stimulants than with more serotonergic compounds like MDMA. wikipedia.org

While BZP alone primarily produces stimulant effects, it is often combined with other piperazine (B1678402) derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to mimic the effects of MDMA. researchgate.netusdoj.gov In such combinations, BZP provides the dopaminergic and noradrenergic activity, while TFMPP contributes more potent serotonergic effects, acting as a direct serotonin agonist. researchgate.netresearchgate.net This combination approximates the mixed dopaminergic and serotonergic actions characteristic of MDMA. nih.gov

| Compound | DAT | NET | SERT |

|---|---|---|---|

| This compound (BZP) | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

This table compares the EC50 values for monoamine release for BZP, d-amphetamine, and d-methamphetamine, illustrating the higher potency of the amphetamines. Data sourced from a study cited in Wikipedia. wikipedia.org

Preclinical Behavioral Pharmacology

Locomotor Activity and Stereotyped Behaviors in Animal Models

Consistent with its action as a dopaminergic stimulant, BZP produces robust, dose-dependent increases in locomotor activity and stereotyped behaviors in rodent models. nih.govnih.gov Acute administration of BZP leads to significant hyperactivity, including increased ambulation and rearing behavior. psychiatry-psychopharmacology.comresearchgate.net At higher doses, stereotyped behaviors, such as repetitive head movements, become more prominent. nih.govresearchgate.net

Studies have demonstrated that repeated exposure to BZP can lead to behavioral sensitization, a phenomenon where the motor-activating effects of the drug are enhanced upon subsequent administrations. nih.gov This sensitization is characterized by a potentiated locomotor response. nih.gov Furthermore, research has established cross-sensitization between BZP and methamphetamine, indicating that rats pre-treated with BZP show a sensitized locomotor response to a subsequent challenge with methamphetamine. nih.gov This suggests a shared underlying mechanism of action related to increased dopaminergic neurotransmission. nih.gov

Discriminative Stimulus Effects and Substitution Studies

Drug discrimination studies are used in animal models to assess the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal state produced by a specific drug. Research has shown that BZP shares subjective effects with other psychostimulants.

In rhesus monkeys trained to discriminate amphetamine from saline, BZP fully substituted for amphetamine in a dose-dependent manner, indicating that the animals perceived the subjective effects of BZP as being amphetamine-like. usdoj.govnih.gov Similar full substitution has been observed in monkeys trained to discriminate cocaine. nih.gov

Substitution studies have also been conducted in mice trained to discriminate between the enantiomers of MDMA. In these studies, BZP fully substituted for the more stimulant-like S(+)-MDMA but not the R(-)-MDMA enantiomer. nih.govnih.gov This further supports the characterization of BZP's subjective effects as being predominantly stimulant in nature, aligning with its dopaminergic and noradrenergic actions. nih.gov

Self-Administration and Conditioned Place Preference Studies

The reinforcing properties and abuse liability of a compound can be evaluated preclinically using self-administration and conditioned place preference (CPP) paradigms. frontiersin.orgresearchgate.net BZP has demonstrated positive results in both types of studies, suggesting it has significant abuse potential. nih.gov

In intravenous self-administration studies, rhesus monkeys previously trained to self-administer cocaine were found to readily self-administer BZP, confirming its reinforcing effects. usdoj.govnih.gov These preclinical findings are a strong indicator that a drug is likely to be abused by humans. researchgate.net

The conditioned place preference (CPP) paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects. frontiersin.org Studies have shown that BZP is capable of inducing a conditioned place preference in rodents, further demonstrating its rewarding properties and reinforcing the findings from self-administration studies. nih.govresearchgate.net

Studies on Potential Reinforcing Properties and Abuse Liability

Research into the psychoactive properties of this compound (BZP) has revealed significant potential for reinforcement and abuse. Animal studies have been instrumental in characterizing these effects. For instance, BZP has been shown to substitute for methamphetamine and cocaine in addicted rats, although it is approximately one-tenth as potent. wikipedia.org This suggests that while it produces weaker addictive effects, it shares a similar neurochemical pathway for reinforcement. wikipedia.org

Further elucidating its abuse liability, studies have demonstrated that BZP possesses rewarding properties. In conditioned place preference tests with rats, BZP induced a dose-dependent preference for the environment associated with the drug. nih.gov This rewarding effect appears to be mediated by both the dopaminergic and serotonergic systems. nih.gov Specifically, the dopamine D1-like receptor antagonist SCH23390 and the serotonin-3 receptor antagonist MDL72222 were able to attenuate the place preference induced by BZP. nih.gov However, antagonists for dopamine D2-like receptors (raclopride) and serotonin-2 receptors (ketanserin) did not have the same effect. nih.gov

Human studies have corroborated these findings, indicating that the pharmacological effects of BZP are qualitatively similar to those of amphetamine. usdoj.gov In fact, former amphetamine addicts were unable to distinguish between intravenous dextroamphetamine and BZP, highlighting its similar subjective effects. wikipedia.org The amphetamine-like stimulant properties, coupled with euphoric effects, are primary drivers of its recreational use and abuse potential. wikipedia.orgnih.govgriffith.edu.au These characteristics led to early recommendations that BZP be placed under statutory controls similar to those for amphetamines. wikipedia.org

| Study Type | Model | Key Finding | Mediating Neurotransmitters/Receptors |

|---|---|---|---|

| Self-Administration | Rats | BZP can substitute for methamphetamine and cocaine. wikipedia.orgservice.gov.uk | Dopaminergic systems researchgate.net |

| Conditioned Place Preference | Rats | BZP induces dose-dependent place preference. nih.gov | Dopamine D1-like and Serotonin-3 receptors nih.gov |

| Human Subjective Effects | Humans (former amphetamine addicts) | Unable to distinguish between BZP and dextroamphetamine. wikipedia.orgrelease.org.uk | Not specified |

Investigations into Potential Therapeutic Applications

Historical Research as an Antidepressant

In the 1970s, this compound was investigated as a potential therapeutic agent for depression. wikipedia.orgdrugsandalcohol.ieresearchgate.net This line of research was prompted by observations that BZP could counteract the sedative effects of agents that deplete dopamine. researchgate.net Some studies from this period suggested that certain BZP-related compounds possessed antidepressant activity by antagonizing the behavioral and neurochemical effects induced by reserpine, a monoamine-depleting agent. researchgate.net

However, these clinical investigations were ultimately abandoned. researchgate.net The primary reason for the cessation of this research was the discovery that BZP produced significant amphetamine-like stimulant effects. wikipedia.orgusdoj.govdrugsandalcohol.ie These psychoactive properties raised concerns about its potential for abuse, deeming it unsuitable for development as a marketable antidepressant medication. wikipedia.orgdrugsandalcohol.ieresearchgate.net The research concluded with recommendations for regulatory control over the substance due to its abuse liability. wikipedia.org

Modern Research into Novel Pharmacological Targets (e.g., Histone Deacetylase 6 (HDAC6) Inhibition)

More recently, the benzylpiperazine scaffold has been revisited in the search for novel therapeutic agents, particularly for central nervous system (CNS) disorders. A significant area of modern research involves the design of benzylpiperazine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6). nih.govnih.gov HDAC6 is considered an attractive therapeutic target for neurodegenerative diseases due to its role in various cellular processes within the cytoplasm. nih.gov

Researchers have successfully designed and synthesized benzylpiperazine derivatives by combining the structural features of HDAC6 inhibitors with those of brain-penetrant histamine H1 receptor antagonists. nih.govnih.gov This hybrid strategy led to the identification of an isozyme-selective and CNS-penetrant HDAC6 inhibitor, designated KH-259. nih.govnih.gov The inclusion of the benzylpiperazine unit in the "cap" region of these hydroxamate-type inhibitors was found to be a key factor in achieving both selectivity for HDAC6 and the ability to cross the blood-brain barrier. nih.gov

Antidepressant Activity in Animal Models

Building on the modern research into HDAC6 inhibition, recent studies have demonstrated the antidepressant-like effects of novel benzylpiperazine derivatives in animal models. The selective HDAC6 inhibitor, KH-259, which incorporates a benzylpiperazine moiety, has shown effective antidepressant activity in mice. nih.govnih.gov

In these studies, intraperitoneal administration of the compound resulted in antidepressant effects. nih.govnih.gov This was accompanied by a corresponding biochemical change in the brain; specifically, an increase in acetylated α-tubulin without a concurrent increase in acetylated histone H3K9. nih.govnih.gov This is significant as it indicates a specific inhibition of cytoplasmic HDAC6, the intended target, without affecting nuclear HDACs. nih.gov These findings suggest that the benzylpiperazine structure is a valuable component for designing isozyme-selective HDAC6 inhibitors with potential antidepressant efficacy. nih.gov

CNS Penetration and Blood-Brain Barrier Permeability Studies

A major challenge in developing drugs for CNS disorders is ensuring they can effectively cross the blood-brain barrier (BBB). mdpi.com The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. mdpi.com

Modern research has highlighted the utility of the benzylpiperazine structure as a "shuttle" to enhance BBB permeability for certain drug candidates. nih.gov Many potential HDAC6 inhibitors, for example, have low permeability due to their highly polar hydroxamate moiety. nih.gov By incorporating a benzylpiperazine unit into the structure of these inhibitors, researchers have successfully created compounds that can penetrate the CNS. nih.govnih.gov This hybrid strategy effectively overcomes the polarity issue, allowing the drug to reach its target within the brain. nih.gov It is expected that both BZP and its derivatives would be able to cross the blood-brain barrier. researchgate.net This methodology of using the benzylpiperazine moiety to deliver polar compounds to the brain holds promise for the development of other CNS-active drugs. nih.gov

| Area of Research | Key Finding | Mechanism/Target | Significance |

|---|---|---|---|

| Historical Antidepressant Research | Abandoned due to amphetamine-like effects and abuse potential. wikipedia.orgdrugsandalcohol.ie | Monoamine depletion antagonism researchgate.net | Demonstrated early interest in BZP's CNS activity. |

| Modern HDAC6 Inhibition | Benzylpiperazine derivatives can be potent and selective HDAC6 inhibitors. nih.govnih.gov | Histone Deacetylase 6 (HDAC6) nih.gov | Identifies a novel therapeutic target for the benzylpiperazine scaffold. |

| Antidepressant Activity (Animal Models) | A BZP-containing HDAC6 inhibitor showed antidepressant effects in mice. nih.govnih.gov | Increased acetylated α-tubulin in the brain. nih.gov | Provides in vivo proof-of-concept for therapeutic potential. |

| CNS Penetration | The benzylpiperazine moiety enhances blood-brain barrier permeability. nih.gov | Acts as a "shuttle" for polar molecules. nih.gov | Offers a strategy to improve drug delivery to the brain. |

Toxicology of 1 Benzylpiperazine

Mechanisms of Toxicity

The toxicological profile of 1-Benzylpiperazine (BZP) is complex, involving multiple interconnected cellular and systemic mechanisms. Its toxicity stems primarily from its action on the central nervous system and its ability to induce cellular stress, leading to dysfunction and cell death. Research has identified several key pathways through which BZP exerts its toxic effects.

This compound is recognized for its stimulant properties, which are similar to those of amphetamine, although it is less potent. wikipedia.orgeuropa.eu The primary mechanism behind these effects is the enhancement of catecholamine neurotransmission. researchgate.netnih.gov BZP stimulates the release and inhibits the reuptake of key monoamine neurotransmitters, particularly dopamine (B1211576), norepinephrine, and serotonin (B10506), in the synapse. europa.eunih.gov This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened activation of postsynaptic adrenergic and serotonergic receptors. researchgate.netnih.gov

The action of BZP is multifaceted; it increases dopamine and serotonin levels, producing stimulatory and hallucinogenic effects, respectively. nih.govresearchgate.net It also acts as an antagonist at the alpha2-adrenoreceptor, which inhibits negative feedback and further increases the release of noradrenaline. wikipedia.org The resulting excessive stimulation of the sympathetic nervous system is responsible for the sympathomimetic toxicity observed with BZP. researchgate.netresearchgate.netnih.gov This toxicity can manifest as a range of cardiovascular and neurological complications. nih.gov

A significant component of BZP's toxicity at the cellular level is the induction of oxidative stress. researchgate.netnih.gov Studies have demonstrated that exposure to BZP leads to an increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netnih.govnih.gov This overproduction of reactive species can overwhelm the cell's antioxidant defense systems. For instance, BZP has been shown to cause a decrease in the intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), indicating a compromised thiol antioxidant defense. nih.govfarmaceut.org The resulting state of oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA. nih.gov In vitro studies have confirmed an increase in the DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) following BZP treatment, providing direct evidence of oxidative DNA damage. nih.govfarmaceut.org

Mitochondria are primary targets of BZP-induced toxicity. nih.gov The compound significantly disrupts mitochondrial function, leading to impaired cellular bioenergetics. nih.govmdpi.com A key effect observed in various cell models is the destabilization and disruption of the mitochondrial membrane potential (Δψm). nih.govnih.govfarmaceut.org This disruption can be a consequence of disturbances in the electron flow through the mitochondrial respiratory chain. nih.gov

Impaired mitochondrial function directly impacts the cell's energy supply. A consistent finding in toxicological studies is the depletion of intracellular adenosine triphosphate (ATP) levels following BZP exposure. nih.govnih.govfarmaceut.org This energy depletion is a hallmark of toxic damage and is closely linked to the increased production of ROS and the disruption of the mitochondrial membrane potential. nih.govfarmaceut.org The dysregulation of mitochondrial homeostasis, characterized by ROS accumulation and energy depletion, can trigger pathways leading to cell death. mdpi.commdpi.com

Evidence suggests that BZP disrupts intracellular calcium (Ca2+) homeostasis, a critical process for normal cell function. nih.gov The disruption of cellular functions by BZP has been linked to disorders of the endoplasmic reticulum, which may be associated with the regulation of calcium ions. nih.gov Studies on differentiated human neuroblastoma SH-SY5Y cells have shown that BZP can increase intracellular Ca2+ levels, which in turn leads to mitochondrial hyperpolarization. nih.gov Piperazine (B1678402) derivatives, in general, have been observed to induce cell death by disturbing Ca2+ homeostasis in cardiac cells. farmaceut.org This dysregulation, where elevated Ca2+ levels in the mitochondrial matrix contribute to oxidative stress, can induce the mitochondrial permeability transition, a key event leading to bioenergetic failure and cell death. mdpi.commdpi.com

BZP is capable of inducing programmed cell death (apoptosis) and uncontrolled cell death (necrosis). researchgate.netnih.govnih.gov The induction of apoptosis by BZP appears to be primarily mediated through the intrinsic, or mitochondrial, pathway. nih.gov This is supported by findings that show BZP treatment leads to the activation of caspase-9, an initiator caspase central to the mitochondrial pathway. nih.govfarmaceut.org Subsequently, the executioner caspase, caspase-3, is also activated, which is a key factor in orchestrating the dismantling of the cell during apoptosis. nih.govfarmaceut.org In contrast, studies have found that BZP does not significantly affect the activity of caspase-8, suggesting the extrinsic (receptor-mediated) pathway of apoptosis is not primarily involved. nih.govfarmaceut.org The activation of these apoptotic pathways is a direct consequence of the mitochondrial dysfunction, oxidative stress, and DNA damage induced by the compound. researchgate.netnih.gov

Neurotoxicity Studies of this compound

The stimulant effects of BZP are intrinsically linked to its actions within the central nervous system, and a body of evidence points to its neurotoxic potential. nih.gov Seizures are a significant symptom of BZP's adverse effects, indicating transient cerebral dysfunction and pointing towards the compound's neurodegenerative properties. wikipedia.orgnih.gov

In vitro studies using rat synaptosomes have shown that BZP causes the release of organic cations that can lead to the death of dopaminergic neurons in the substantia nigra, highlighting a potential mechanism for its neurotoxic effect. nih.gov Further research on human cancer LN-18 glial cells has provided a deeper understanding of the cellular mechanisms of BZP's neurotoxicity. nih.gov In this model, BZP was found to induce mitochondrial dysfunction, increase ROS production, deplete ATP, cause DNA damage, and ultimately trigger the mitochondrial proapoptotic pathway. nih.gov Given the high density of mitochondria in neuronal cells, these findings suggest that such cells are particularly vulnerable to the toxic effects of BZP. nih.gov

Data Tables

Table 1: Effects of this compound on Cellular Toxicity Markers in LN-18 Glial Cells

| Marker | Observation | Implication | Reference |

| Caspase-3 Activity | Statistically significant increase at the lowest concentration tested. | Induction of apoptosis. | nih.gov |

| Caspase-9 Activity | Activation at the highest concentration tested (1700 µM). | Induction of the mitochondrial pathway of apoptosis. | nih.gov |

| Caspase-8 Activity | No significant change compared to control. | Apoptosis is not induced via the receptor pathway. | nih.gov |

| Reactive Oxygen Species (ROS) | Increased production. | Induction of oxidative stress. | nih.gov |

| Mitochondrial Membrane Potential | Disruption/abnormal potential observed. | Impairment of mitochondrial respiratory chain function. | nih.gov |

| Intracellular ATP | Decreased levels. | Disturbance of the cell's energy state. | nih.gov |

| 8-OHdG (DNA Damage Marker) | Increased levels. | Oxidative damage to DNA. | nih.gov |

Table 2: Summary of BZP's Primary Mechanisms of Action on Neurotransmitters

| Neurotransmitter | Effect of BZP | Consequence | Reference |

| Dopamine | Stimulates release and inhibits reuptake. | Increased synaptic concentration; stimulant effects. | europa.euresearchgate.net |

| Norepinephrine | Stimulates release and inhibits reuptake; alpha2-adrenoreceptor antagonist. | Increased synaptic concentration; sympathomimetic effects. | wikipedia.orgnih.gov |

| Serotonin | Stimulates release and inhibits reuptake; non-selective agonist. | Increased synaptic concentration; stimulatory and mild hallucinogenic effects. | wikipedia.orgnih.gov |

In Vitro Neurotoxic Effects in Cellular Models

This compound (BZP) has been shown to induce neurotoxic effects in various in vitro cellular models. Studies on the human cancer LN-18 cell line revealed that BZP can trigger mitochondrial proapoptotic pathways. nih.gov This is evidenced by a statistically significant elevation of lactate dehydrogenase (LDH) levels, an indicator of cell damage. nih.gov Further investigation into the mechanisms showed an increased mitochondrial membrane potential, a decrease in ATP production, and a rise in reactive oxygen species (ROS). nih.gov The presence of BZP also led to an increase in the DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) and the activation of caspases-3 and -9, which are key enzymes in the apoptotic process. nih.gov

In a similar vein, research on the dopaminergic human neuroblastoma cell line (SH-SY5Y) demonstrated that BZP induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis. nih.gov These findings suggest that BZP's toxicity in neuronal cells is largely related to mitochondrial dysfunction and the subsequent cellular damage from oxidative stress. nih.gov The disruption of cellular function is also linked to disorders of the endoplasmic reticulum, as indicated by increased gene expression of DDIT3. nih.gov

Table 1: Summary of In Vitro Neurotoxic Effects of this compound

| Cellular Model | Key Findings | Reference |

|---|

Potential for Neurodegenerative Properties

The in vitro neurotoxic effects of this compound suggest a potential for this compound to contribute to neurodegenerative processes. The induction of apoptosis, or programmed cell death, in neuronal cell lines is a significant indicator of this potential. nih.govnih.gov Excessive apoptosis caused by cytotoxic compounds like BZP can lead to neurodegenerative disorders. nih.gov

Furthermore, the observation of seizures in individuals who have used BZP may point towards its neurodegenerative properties. nih.gov Seizures are a symptom of transient cerebral dysfunction and can be an adverse effect of BZP. nih.gov Additionally, there have been reports of working memory problems and associated issues with the speed of thought processes in a patient five months after BZP poisoning, which could be indicative of the compound's neurotoxic potential. nih.gov

Impact on Dopaminergic Neurons in Substantia Nigra

This compound has a notable impact on dopaminergic systems, which is a key aspect of its psychoactive effects. griffith.edu.au It stimulates the release and inhibits the reuptake of dopamine, in a manner similar to other stimulants. nih.govnih.gov Research suggests that BZP can lead to the death of dopaminergic neurons. nih.gov While direct human studies on the substantia nigra are limited, the compound's known neurotoxic effects on dopaminergic cells in vitro raise concerns about its potential impact on this brain region, which is rich in dopaminergic neurons and crucial for motor control. nih.govfrontiersin.org The loss of these neurons is a hallmark of Parkinson's disease, highlighting the potential severity of BZP's neurotoxicity. frontiersin.org

Neurological Consequences of High Dose or Chronic Exposure

There is a limited body of research on the specific neurological consequences of high-dose or chronic exposure to this compound. griffith.edu.aunih.gov However, existing data from acute toxicity cases provide some insight into potential long-term effects. Adverse effects such as seizures have been reported, and there is evidence suggesting that higher plasma levels of BZP are associated with an increased incidence of seizures. wikipedia.orgnih.gov The occurrence of acute psychosis is another severe toxic effect that has been noted. wikipedia.org While comprehensive long-term studies are lacking, the known acute neurological impacts suggest that chronic or high-dose use could lead to significant and lasting neurological damage.

Organ-Specific Toxicity Research

Renal Toxicity Studies

Research and clinical observations have indicated that this compound can cause renal toxicity. wikipedia.org Cases of acute kidney injury have been reported in individuals following the use of BZP. nih.gov This nephrotoxicity is often secondary to other systemic effects of the drug, such as hyperthermia and rhabdomyolysis, a condition where damaged muscle tissue breaks down and releases its contents into the bloodstream, which can be harmful to the kidneys. nih.govresearchgate.net There is also evidence to suggest that BZP may have a direct toxic effect on the kidneys, leading to acute kidney injury. nih.gov

Cardiotoxicity Research (e.g., Cardiomyoblast Cell Line Studies)

The potential for this compound to induce cardiotoxicity has been investigated in vitro using the H9c2 rat cardiac cell line, which is a model for cardiomyoblasts. nih.gov These studies have shown that BZP can be cytotoxic to these cardiac cells. nih.gov The EC50 value, which represents the concentration of a drug that is required for 50% of its maximum effect, for BZP in this cell line was determined to be 343.9 µM. nih.gov

The mechanism of BZP-induced cardiotoxicity appears to involve mitochondrial impairment. nih.gov The compound was found to cause a significant decrease in intracellular ATP levels, an increase in intracellular calcium levels, and a decrease in the mitochondrial membrane potential. nih.gov The mode of cell death observed was primarily early apoptosis and secondary necrosis. nih.gov These findings suggest that BZP has the potential to be cardiotoxic and support concerns about the risks associated with its use. nih.gov

Table 2: Cardiotoxicity of this compound in H9c2 Cardiomyoblast Cells

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Cytotoxicity (EC50) | 343.9 µM | nih.gov |

| Intracellular ATP | Significant decrease | nih.gov |

| Intracellular Calcium | Increased levels | nih.gov |

| Mitochondrial Membrane Potential | Decrease | nih.gov |

| Cell Death Mode | Early apoptosis and secondary necrosis | nih.gov |

Hepatotoxicity Studies (e.g., In Vitro Models)

In vitro studies utilizing various hepatic cell models have been instrumental in elucidating the potential for this compound (BZP) to induce liver toxicity. These models, including human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes, have demonstrated that BZP can cause cell death and trigger a cascade of detrimental cellular events. nih.govresearchgate.net

Research comparing these models has shown that primary rat hepatocytes are more sensitive to BZP's toxic effects than the human-derived HepaRG cell line. nih.govresearchgate.net Specifically, the concentration of BZP required to reduce cell viability by 50% (EC50) was found to be 2.20 mM in primary rat hepatocytes, whereas a higher concentration of 6.60 mM was needed to produce the same effect in HepaRG cells. nih.govresearchgate.net

The mechanisms underlying BZP-induced hepatotoxicity involve several key cellular pathways. Studies have consistently observed an increase in the formation of reactive species, leading to oxidative stress. nih.govresearchgate.netnih.gov This is accompanied by a depletion of intracellular glutathione (GSH), a critical antioxidant, and a reduction in adenosine triphosphate (ATP) levels, indicating mitochondrial dysfunction. nih.govresearchgate.net Furthermore, BZP has been shown to cause a loss of mitochondrial membrane potential and activation of caspase-3, a key enzyme in the apoptotic pathway, ultimately leading to programmed cell death. nih.govresearchgate.net

The combination of BZP with 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a common practice in recreational "party pills," has been shown to produce significant hepatotoxicity. nih.govresearchgate.net Studies have demonstrated that these two compounds act additively, meaning their combined toxic effect is the sum of their individual effects. nih.govresearchgate.net This is particularly concerning as substantial toxic effects were observed even at concentrations where each drug individually was harmless. nih.govresearchgate.net These findings highlight the increased risk of liver damage when these substances are used concurrently.

Toxicokinetics and Metabolic Impact on Toxicity

The biotransformation of this compound (BZP) is a critical factor influencing its potential for toxicity. The process is largely governed by enzymes in the liver, and variations in their activity can lead to significant differences in how individuals respond to the compound.

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP2D6, CYP1A2, CYP3A4) in Biotransformation and Toxicity

The metabolism of BZP is primarily carried out by the cytochrome P450 (CYP) enzyme system, with several isoenzymes playing a significant role. nih.govresearchgate.net In vitro studies using human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the main enzymes responsible for the biotransformation of BZP. researchgate.netresearchgate.net The metabolic processes involved are mainly hydroxylation and N-dealkylation. nih.gov

Interestingly, research suggests that the metabolism of BZP by CYP450 enzymes is a detoxification pathway. nih.gov When CYP450 inhibitors were introduced in in vitro models using primary hepatocytes, the toxicity of BZP increased, indicating that the metabolites produced by CYP enzymes are less toxic than the parent compound. nih.gov This underscores the importance of efficient CYP enzyme function in mitigating the harmful effects of BZP.

BZP and its common co-ingestant, TFMPP, not only are metabolized by the same CYP isoenzymes but also inhibit each other's metabolism. researchgate.net This competitive inhibition can lead to higher plasma concentrations of both drugs, potentially increasing their toxicity.

Catechol-O-methyl-transferase (COMT) Involvement

In addition to the cytochrome P450 system, the enzyme Catechol-O-methyl-transferase (COMT) is also involved in the metabolism of BZP. nih.gov COMT is a key enzyme in the inactivation and metabolism of catecholamines like dopamine, norepinephrine, and epinephrine. nih.gov Its involvement in BZP metabolism suggests a potential for interaction with the pathways that regulate these crucial neurotransmitters.

Genetic Polymorphisms and Inter-individual Variability in Toxicity

Genetic variations, or polymorphisms, in the genes that code for CYP enzymes can significantly impact an individual's ability to metabolize BZP, leading to inter-individual differences in susceptibility to its toxic effects. nih.govnih.govresearchgate.netsemanticscholar.org Polymorphisms in CYP2D6, CYP2C9, and CYP2C19 are particularly well-documented and can result in different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov

Individuals who are "poor metabolizers" due to genetic variations in these enzymes may experience a reduced capacity to break down BZP. This can lead to the accumulation of the drug in the body, increasing the risk of toxicity. The clinical implications of such genetic differences have been observed with other drugs metabolized by these pathways, where they can lead to adverse drug reactions or therapeutic failure. researchgate.netnih.gov

Drug-Drug Interactions and Synergistic Toxicity (e.g., with TFMPP, MDMA, Ethanol)

The co-ingestion of BZP with other substances is a common practice that can significantly alter its toxicity profile. As previously mentioned, BZP and TFMPP inhibit each other's metabolism, which can lead to increased toxicity. nih.govresearchgate.netresearchgate.net This interaction is particularly noteworthy as these two substances are often combined in recreational products. nih.govresearchgate.net

Combining BZP with MDMA (3,4-methylenedioxymethamphetamine) has also been associated with severe adverse outcomes. There have been reports of near-fatal incidents and at least one death linked to the concurrent use of BZP and MDMA. wikipedia.org

Ethanol co-ingestion with BZP presents a complex interaction. One study found that while ethanol co-ingestion was associated with a reduced incidence of seizures, it significantly increased the likelihood of confusion and agitation. otago.ac.nz

| Interacting Substance | Effect on BZP Toxicity | Mechanism/Observation |

|---|---|---|

| TFMPP | Increased Hepatotoxicity | Additive toxic effects; mutual inhibition of metabolism by CYP enzymes. nih.govresearchgate.netresearchgate.net |

| MDMA | Increased risk of severe adverse events, including death. | Reports of near-fatal incidents and fatalities. wikipedia.org |

| Ethanol | Complex interaction: decreased seizure risk, increased confusion and agitation. | Clinical observations from emergency department presentations. otago.ac.nz |

Clinical Toxicology and Adverse Event Research (excluding dosage/administration)

Clinical presentations following the ingestion of BZP are characterized by a range of sympathomimetic and neurological symptoms. Commonly reported adverse effects include palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, and insomnia. nih.gov Mydriasis (dilated pupils), urinary retention, and vomiting are also frequently observed. nih.gov

More severe toxic effects have been documented, including the induction of seizures, even at low doses. nih.gov There have also been reports of acute psychosis, renal toxicity, and severe multi-organ toxicity. nih.govwikipedia.org While fatalities solely attributed to BZP are considered rare, at least one death has been reported where BZP was the only substance detected. wikipedia.org

Seizure Manifestations and Mechanisms

This compound (BZP) has been associated with the induction of seizures, a significant manifestation of its toxicity. Clinical studies have demonstrated a correlation between plasma BZP concentrations and the likelihood of seizure events. nih.gov Evidence strongly suggests that higher plasma levels of BZP are associated with an increased incidence of seizures. nih.gov Seizures have been observed even at low doses and can be severe, in some cases presenting as status epilepticus. nih.govtandfonline.com

The arrhythmogenic activity of BZP is attributed to its complex interaction with cardiac ion channels. Specifically, BZP has been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization. This blockade can lead to a prolongation of the QT interval, a risk factor for developing potentially fatal arrhythmias like Torsades de Pointes.

The underlying mechanism for BZP-induced seizures is linked to its stimulant and amphetamine-like properties. nih.gov BZP enhances the release of catecholamines, particularly dopamine and noradrenaline, from sympathetic nerve terminals, which increases their concentration in the synapse. nih.govpsychiatry-psychopharmacology.com This heightened monoaminergic activity in the central nervous system can lead to cerebral dysfunction and trigger seizures. nih.gov Interestingly, the co-ingestion of ethanol has been observed to reduce the incidence of BZP-related seizures, although it may increase other adverse effects like confusion and agitation. nih.gov

| Plasma BZP Level | Associated Symptoms | Seizure Incidence |

| 0.0 - 0.50 mg/L | Anxiety, palpitation, vomiting | Seizures associated with levels as low as 0.05 mg/L |

| > 0.5 mg/L | Agitation, anxiety, confusion | Increased frequency with higher levels |

| > 2.15 mg/L | Consistent seizure activity | High |

Hyperthermia and Rhabdomyolysis

Severe hyperthermia and rhabdomyolysis are critical toxicological effects associated with this compound ingestion. tandfonline.comwikipedia.org Case reports have detailed instances of life-threatening toxicity involving BZP, characterized by status epilepticus, hyperthermia, disseminated intravascular coagulation, and subsequent rhabdomyolysis leading to renal failure. tandfonline.com Rhabdomyolysis, the breakdown of skeletal muscle tissue, releases damaging proteins into the bloodstream, which can cause severe kidney damage. nephropathol.comresearchgate.net

The development of hyperthermia and rhabdomyolysis is a recognized complication of sympathomimetic stimulants like BZP. researchgate.netresearchgate.net The excessive release of catecholamines can lead to increased muscle activity, rigidity, and agitation, contributing to a dangerous rise in body temperature. foliamedica.bg This hyperthermic state, combined with potential direct myotoxic effects of the substance, can precipitate rhabdomyolysis. foliamedica.bg The management of these conditions is critical to prevent progression to multi-organ failure. tandfonline.com

Metabolic Acidosis and Hyponatremia

Metabolic acidosis and hyponatremia are serious metabolic derangements that have been reported in cases of this compound toxicity. tandfonline.comtandfonline.com Severe metabolic acidosis, characterized by a decrease in blood pH and bicarbonate levels, has been documented in patients with BZP-induced status epilepticus. tandfonline.com One reported case demonstrated a significant metabolic acidosis with a pH of 7.14 and a bicarbonate level of 13.4 mmol/L. tandfonline.com This condition can result from prolonged seizure activity, tissue hypoxia, and the systemic effects of the drug. tomf.org

Psychiatric Manifestations

The use of this compound is associated with a range of acute psychiatric manifestations. europa.eu Commonly reported psychological effects include confusion, agitation, anxiety, strange thoughts, mood swings, and irritability. nih.goveuropa.eu These symptoms are consistent with the central nervous system stimulant properties of BZP, which alters monoamine neurotransmission. nih.gov

| Psychiatric Manifestation | Frequency/Association |

| Confusion | Common, increased with ethanol co-ingestion |

| Agitation | Common, increased with ethanol co-ingestion |

| Anxiety | Common |

| Mood Swings | Reported psychological problem |

| Strange Thoughts | Reported psychological problem |

| Irritability | Reported psychological problem |

| Acute Psychosis | Reported in cases of severe toxicity |

Cardiovascular Effects

This compound exerts significant cardiovascular effects, primarily stemming from its sympathomimetic action. nih.gov Common cardiovascular symptoms reported with BZP use include tachycardia (increased heart rate), hypertension (elevated blood pressure), and palpitations. nih.govtandfonline.com These effects are a direct result of the increased release of catecholamines like noradrenaline, leading to stimulation of adrenergic receptors in the cardiovascular system. nih.gov

In addition to these stimulant effects, there have been observations of QTc prolongation in individuals who have used BZP. tandfonline.comtandfonline.com The QTc interval is a measure of the time it takes for the heart's ventricles to repolarize after a contraction. A prolonged QTc interval is a risk factor for serious cardiac arrhythmias. While instances of arrhythmia have not been frequently reported, the potential for QTc prolongation indicates a risk of more severe cardiac events. tandfonline.comtandfonline.com

| Cardiovascular Effect | Description |

| Tachycardia | Increased heart rate |

| Hypertension | Elevated systolic and diastolic blood pressure |

| Palpitations | Sensation of a rapid or irregular heartbeat |

| QTc Prolongation | Lengthening of the QT interval on an electrocardiogram |

Metabolism and Pharmacokinetics of 1 Benzylpiperazine

Metabolic Pathways of 1-Benzylpiperazine

The metabolism of BZP involves several key pathways that modify the parent molecule, rendering it more water-soluble for excretion google.compsu.edu. These pathways are crucial for the elimination of the drug from the body.

Aromatic Ring Hydroxylation

Aromatic ring hydroxylation is a principal metabolic route for BZP, leading to the addition of a hydroxyl group to the benzyl (B1604629) moiety google.compsu.eduoup.com. This process is largely mediated by cytochrome P450 enzymes encyclopedia.pubpsu.edunih.govresearchgate.netcapes.gov.br. The main hydroxylated metabolites identified include:

4-hydroxy-BZP (p-OH-BZP): This is identified as the predominant hydroxylated metabolite of BZP google.comoup.comnih.gov.

3-hydroxy-BZP (m-OH-BZP): This metabolite is also formed, though generally in lower quantities compared to 4-hydroxy-BZP google.comoup.comnih.govmdma.ch.

4-hydroxy-3-methoxy-BZP: This metabolite results from the hydroxylation of the aromatic ring followed by O-methylation europa.eumdma.chresearchgate.net.

Studies in rats have shown that urinary levels of hydroxylated metabolites, particularly p-OH-BZP, peak approximately 8 hours after administration, whereas the parent compound BZP peaks around 4 hours google.comnih.gov. Within 48 hours, approximately 25% of an administered dose was excreted as p-OH-BZP and 2% as m-OH-BZP in rats oup.comnih.gov.

Piperazine (B1678402) Ring Cleavage

The piperazine ring itself can undergo metabolic degradation, leading to the cleavage of its cyclic structure psu.edumdma.chnih.gov. This pathway results in the formation of open-chain amine metabolites, which are typically less pharmacologically active. Key metabolites identified from this process include:

N-benzylethylenediamine: Formed by the cleavage of one of the carbon-nitrogen bonds within the piperazine ring europa.eumdma.ch.

Piperazine: This can be generated through N-dealkylation, specifically the removal of the benzyl group from the piperazine ring europa.eumdma.ch.

Benzylamine: Another product resulting from the degradation of the piperazine moiety europa.eumdma.ch.

N-Dealkylation

N-dealkylation is a common metabolic transformation for many nitrogen-containing compounds, including BZP google.compsu.edunih.gov. This process involves the enzymatic removal of an alkyl group attached to a nitrogen atom. For BZP, N-dealkylation can lead to the cleavage of the benzyl group from the piperazine ring, producing piperazine as a metabolite europa.eumdma.ch.

O-Methylation

O-methylation is a subsequent metabolic step that often follows aromatic ring hydroxylation. This reaction is catalyzed by the enzyme catechol-O-methyl-transferase (COMT) europa.eumdma.chresearchgate.netwikidoc.org. The methylation of a hydroxyl group on the aromatic ring, such as in 4-hydroxy-BZP, yields metabolites like 4-hydroxy-3-methoxy-BZP europa.eumdma.ch.

Conjugation Reactions

Following Phase I metabolic transformations, hydroxylated BZP metabolites, in particular, undergo Phase II conjugation reactions. These reactions enhance the water solubility of the metabolites, facilitating their excretion via the kidneys europa.eupsu.edu.

Glucuronic Acid Conjugates: Hydroxylated metabolites, such as 4-hydroxy-BZP, are commonly conjugated with glucuronic acid europa.euoup.commdma.ch. In rat studies, approximately 50% of the major metabolite, p-OH-BZP, was excreted as its glucuronide conjugate oup.com.

Sulfuric Acid Conjugates: Sulfation is another conjugation pathway where sulfuric acid groups are attached to hydroxylated metabolites, increasing their polarity and aiding in renal elimination europa.eupsu.edumdma.ch.

Enzyme Systems Involved in this compound Metabolism

The biotransformation of BZP is primarily mediated by hepatic enzyme systems, notably the cytochrome P450 (CYP) superfamily and catechol-O-methyl-transferase (COMT) europa.euencyclopedia.pubnih.govwikidoc.orgcapes.gov.brresearchgate.net.

Cytochrome P450 (CYP) Enzymes: These enzymes are central to Phase I metabolism, facilitating reactions such as aromatic ring hydroxylation and N-dealkylation of BZP encyclopedia.pubpsu.edunih.govresearchgate.netcapes.gov.br. Key CYP isoenzymes implicated in BZP metabolism include:

CYP2D6: Identified as a significant enzyme involved in BZP metabolism europa.euencyclopedia.pubwikidoc.orgcapes.gov.brresearchgate.net.

CYP1A2: Also plays a role in the metabolic processing of BZP encyclopedia.pubcapes.gov.brresearchgate.net.

CYP3A4: Another crucial isoenzyme involved in BZP metabolism encyclopedia.pubcapes.gov.brresearchgate.net.

It is noteworthy that BZP and other piperazine derivatives can inhibit these CYP enzymes, potentially leading to drug-drug interactions with co-administered pharmaceuticals metabolized by the same pathways capes.gov.brresearchgate.net. Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can also contribute to inter-individual variability in BZP metabolism and its effects europa.eunih.gov.

Catechol-O-methyl-transferase (COMT): This enzyme is responsible for the O-methylation of hydroxylated BZP metabolites, converting them into methoxy (B1213986) derivatives europa.eumdma.chresearchgate.netwikidoc.org. COMT activity is also subject to genetic variations, which can influence metabolic rates among individuals europa.eu.

Metabolites and Metabolic Pathways of this compound

| Metabolic Pathway | Identified Metabolites | Primary Enzymes Involved |

| Aromatic Ring Hydroxylation | 4-hydroxy-BZP (p-OH-BZP), 3-hydroxy-BZP (m-OH-BZP) | CYP2D6, CYP1A2, CYP3A4 |

| Aromatic Ring Hydroxylation & O-Methylation | 4-hydroxy-3-methoxy-BZP | CYP2D6, CYP1A2, CYP3A4, COMT |

| Piperazine Ring Cleavage | N-benzylethylenediamine, Piperazine, Benzylamine | N-dealkylation enzymes |

| N-Dealkylation | Piperazine | N-dealkylation enzymes |

| Conjugation | Glucuronic acid conjugates (e.g., of 4-hydroxy-BZP), Sulfuric acid conjugates (e.g., of 4-hydroxy-BZP) | UDP-glucuronosyltransferases, Sulfotransferases |

Enzyme Systems Involved in this compound Metabolism

| Enzyme System | Role in BZP Metabolism |

| Cytochrome P450 (CYP) Superfamily | Catalyzes Phase I reactions including aromatic ring hydroxylation and N-dealkylation. Key isoenzymes: CYP2D6, CYP1A2, CYP3A4. |

| Catechol-O-methyl-transferase (COMT) | Catalyzes O-methylation of hydroxylated BZP metabolites. |

Compound List:

this compound (BZP)

4-hydroxy-BZP (p-OH-BZP)

3-hydroxy-BZP (m-OH-BZP)

4-hydroxy-3-methoxy-BZP

N-benzylethylenediamine

Piperazine

Benzylamine

1-(3-trifluoromethylphenyl)piperazine (TFMPP)

1-(3-chlorophenyl)piperazine (B195711) (mCPP)

Glucuronic acid

Sulfuric acid

Analytical Methodologies for 1 Benzylpiperazine Research

Chromatographic Techniques

Chromatography is the cornerstone of BZP analysis, allowing for the separation of the compound from complex matrices and other related substances. Gas and liquid chromatography are the two principal methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and powerful technique for the analysis of BZP. It offers excellent separation capabilities and provides detailed structural information, making it a reliable method for both qualitative and quantitative analysis. In GC-MS analysis, BZP is separated from other compounds based on its volatility and interaction with the stationary phase of the gas chromatograph column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification.

Research has demonstrated that GC-MS analysis can be effectively performed on underivatised BZP, particularly in its salt form, providing sufficient separation and identification. ikm.org.my The mass spectrum for underivatised BZP typically shows a base ion at m/z 91, with other significant ions observed at m/z 134 and 176. ikm.org.my Validated GC-MS methods have been established for the simultaneous detection and quantification of BZP in diverse biological matrices, including plasma, urine, and cell culture medium. scholars.direct These methods have demonstrated high sensitivity, with limits of detection in urine as low as 0.002 µg/mL. scholars.direct A full scan GC-MS screen is often used for the initial detection of BZP in urine analysis specimens. nih.govresearchgate.net

| Parameter | Details | Source |

|---|---|---|

| Matrices | Plasma, Urine, Cell Culture Medium, Seized Materials | ikm.org.myscholars.direct |

| Column Type | Agilent HP-5 (5% Phenyl Methyl Siloxane) | ikm.org.my |

| Oven Temperature Program | Initial 150°C (1 min), ramp to 220°C, then to 290°C | ikm.org.my |

| Carrier Gas | Helium | ikm.org.my |

| Characteristic Mass Ions (m/z) | 91 (Base Peak), 134, 176 | ikm.org.my |

| Linearity Range (Urine) | 0-10 µg/mL | scholars.direct |

| Limit of Detection (Urine) | 0.002 µg/mL | scholars.direct |

To improve the chromatographic properties and sensitivity of BZP analysis by GC-MS, derivatization is sometimes employed. This chemical modification process converts the analyte into a more volatile and thermally stable derivative. For BZP and other piperazines, perfluoroacylation is a common derivatization strategy. scholars.direct This involves reacting the compound with a perfluoroacylating agent, which enhances its detectability. This step is often integrated into the sample preparation workflow, following extraction and preceding the GC-MS injection. scholars.direct However, it is noteworthy that effective GC-MS analysis can also be achieved without derivatization, which simplifies the analytical procedure. ikm.org.my

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific method for the determination of BZP, particularly in biological samples like hair. nih.gov This technique involves separating the compound using liquid chromatography and then detecting it with a tandem mass spectrometer, often a triple quadrupole. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. mdpi.com

A validated LC-MS/MS method for quantifying BZP in hair samples has been developed, demonstrating good linearity and precision. nih.gov This method is part of a broader screen for various drugs of abuse. nih.gov The assay was found to be linear over a concentration range of 0.085 to 8.65 ng/mg, with high extraction efficiencies. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.085 to 8.65 ng/mg | nih.gov |

| Correlation Coefficient (r²) | ≥ 0.99 | nih.gov |

| Intra- and Inter-day Precision (CV) | ≤10% | nih.gov |

| Extraction Efficiency | 78% to 91% | nih.gov |

A specific and common implementation of LC-MS for BZP analysis is High-Performance Liquid Chromatography coupled with an Electrospray Ionization (ESI) source. HPLC-ESI-MS is frequently used for the confirmation and quantification of BZP in urine samples following a preliminary screening by GC-MS. nih.govoup.comoup.com

In this method, HPLC separates BZP from other components in the sample extract. The ESI source then ionizes the BZP molecules as they elute from the HPLC column, allowing them to be detected by the mass spectrometer. Methods have been developed using C18 columns with mobile phases typically consisting of a mixture of acetonitrile and an aqueous buffer like ammonium formate or formic acid. oup.comnih.gov These methods can yield urinary concentrations of BZP ranging from 13.0 to 429.1 mg/L. nih.govoup.comoup.com

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate BZP from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and efficient technique for the cleanup and concentration of BZP from complex biological matrices. scholars.directnih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

SPE is a key component in the sample preparation workflow for both GC-MS and LC-MS/MS analyses of BZP. scholars.directnih.gov For instance, in the analysis of BZP in hair, samples are extracted and then purified using mixed-mode solid-phase extraction cartridges before being analyzed by LC-MS/MS. nih.gov Similarly, the sample preparation for the GC-MS quantification of BZP in plasma and urine also incorporates an SPE step to ensure a clean extract. scholars.direct The extraction efficiencies achieved with SPE are generally high, ranging from 79% to 108% depending on the matrix. scholars.direct

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a foundational technique for the isolation of this compound (BZP) from various matrices. The process is typically based on classical screening procedures for basic compounds. dshs-koeln.de A common approach involves making the aqueous sample basic, often by adding potassium hydroxide (KOH), to ensure BZP is in its non-ionized, free base form, which is more soluble in organic solvents. dshs-koeln.de An extraction is then performed using a non-polar organic solvent such as tert-butyl methyl ether. dshs-koeln.descholars.direct

To enhance the separation of the organic and aqueous layers and improve extraction efficiency, a salt like sodium sulfate (Na2SO4) is often added to the aqueous phase, a process known as "salting out". dshs-koeln.de Following vortex mixing and centrifugation to ensure a clean separation, the organic layer containing the analyte is collected. scholars.direct This organic extract can then be evaporated to dryness and the residue reconstituted in a suitable solvent for subsequent chromatographic analysis. scholars.direct For complex matrices like cell culture medium, an initial LLE may be employed prior to further cleanup steps like solid-phase extraction to increase the method's sensitivity. scholars.direct This straightforward and cost-effective LLE method can be applied without a derivatization step for the quantification of BZP. researchgate.net

Qualitative and Quantitative Analysis of this compound and its Metabolites

Metabolic studies in both rats and humans have identified the primary biotransformation pathways for this compound. The main metabolic route is aromatic hydroxylation, leading to the formation of hydroxylated metabolites. researchgate.net The piperazine (B1678402) moiety itself also undergoes metabolic degradation. researchgate.net

The most abundant primary metabolite is 4-hydroxy-BZP (p-OH-BZP). google.com Studies on urinary excretion have shown that approximately 25% of a BZP dose is excreted as the para-hydroxylated metabolite. oup.com A minor metabolite, 3-hydroxy-BZP (m-OH-BZP), is also formed, accounting for about 2% of the excreted dose in urine within 48 hours. google.comoup.com In contrast, only a small fraction of the parent drug, around 6.7%, is excreted unchanged. oup.com The detection of these metabolites, particularly p-OH-BZP, is crucial for confirming BZP intake in forensic and clinical analyses.

Table 1: Major and Minor Metabolites of this compound

| Metabolite Name | Abbreviation | Metabolic Pathway | Relative Abundance |

|---|---|---|---|

| 4-hydroxy-1-benzylpiperazine | p-OH-BZP | Aromatic Hydroxylation | Major (approx. 25% of dose) oup.com |

| 3-hydroxy-1-benzylpiperazine | m-OH-BZP | Aromatic Hydroxylation | Minor (approx. 2% of dose) oup.com |

Validated and robust analytical methods are essential for the accurate quantification of BZP in various biological specimens. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed. researchgate.netnih.gov

Urine: Methods for detecting BZP in urine often involve GC-MS and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov A validated GC-MS method for urine demonstrated a limit of detection (LOD) of 0.002 µg/mL and a limit of quantification (LOQ) of 0.008 µg/mL, with linearity over a concentration range of 0-10 µg/mL. scholars.direct Extraction efficiencies for this method were reported to be between 90% and 108%. scholars.direct Another study using LC-ESI-MS established a linear range of 0.10–5.0 mg/L for BZP. oup.com Validation of this method showed within-day coefficients of variation (CVs) of less than 5.3% and between-day CVs of less than 13.7%. oup.com

Plasma: For plasma analysis, a GC-MS method was developed and validated with an LOD of 0.004 µg/mL and an LOQ of 0.016 µg/mL. scholars.direct This method showed linearity from 0-10 µg/mL and extraction efficiencies ranging from 79% to 96%. scholars.direct Studies have shown that BZP can be detected in plasma within 30 minutes of an oral dose, with peak concentrations occurring between 60 and 90 minutes. google.com The elimination half-life is approximately 5.5 hours. researchgate.net

Hair: A quantitative method for BZP in hair has been developed using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS). nih.gov This method involves extraction and partial purification using mixed-mode solid-phase extraction. nih.gov The assay was validated and found to be linear over the range of 0.085 to 8.65 ng/mg with a correlation coefficient (r²) of ≥ 0.99. nih.gov For quality control samples spiked at 0.22 and 2.16 ng/mg, intra- and inter-day precision CVs were ≤10%, and extraction efficiencies were 78% and 91%, respectively. nih.gov

Cell Culture Medium: A validated GC-MS technique has been established for the simultaneous quantification of BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in cell culture medium. scholars.direct The sample preparation for this matrix involves an initial LLE followed by solid-phase extraction and derivatization. scholars.direct The method demonstrated an LOD of 0.156-0.312 µg/mL and an LOQ of 0.312-0.625 µg/mL, with extraction efficiencies between 76% and 101%. scholars.direct

Table 2: Validation Parameters of Analytical Methods for BZP in Biological Matrices

| Matrix | Method | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Urine | GC-MS | 0-10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | scholars.direct |